molecular formula C15H12BrN3O B5678430 1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5678430
M. Wt: 330.18 g/mol
InChI Key: RGZBLGLTCIZNAP-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and a pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

The synthesis of 1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-bromobenzaldehyde and 3-amino-4-methylpyrazole.

    Cyclization Reaction: The intermediates undergo a cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core. This step often involves the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.

    Functional Group Modification: The final step involves the introduction of the ethanone group at the 6-position of the pyrazolo[1,5-a]pyrimidine ring. This is achieved through a series of functional group transformations, including oxidation and substitution reactions.

Industrial production methods for this compound may involve optimization of the reaction conditions to scale up the synthesis while maintaining high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(4-Bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound shows promise in the development of new therapeutic agents for treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

1-[2-(4-Bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-[2-(4-Fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone: Contains a fluorine atom, which can influence its pharmacokinetic properties.

    1-[2-(4-Methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone: The presence of a methyl group instead of bromine may result in different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZBLGLTCIZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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